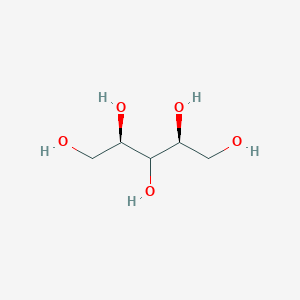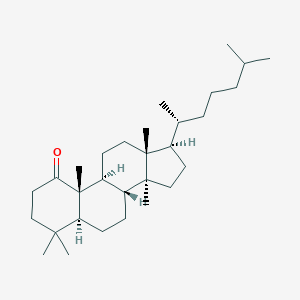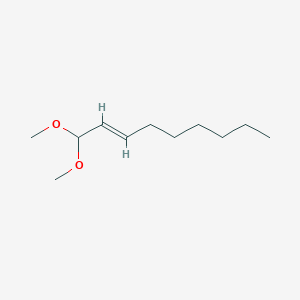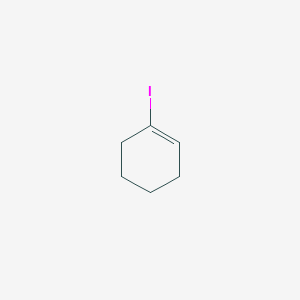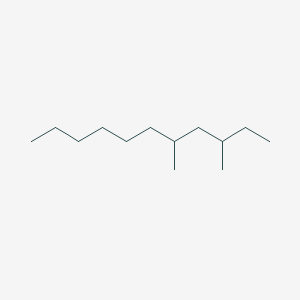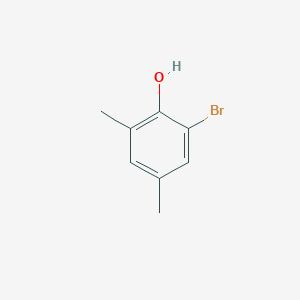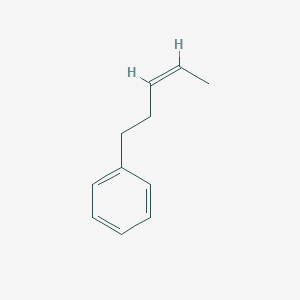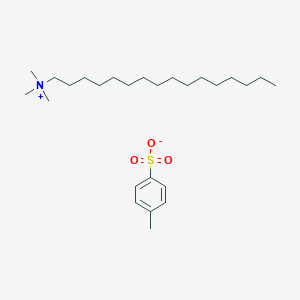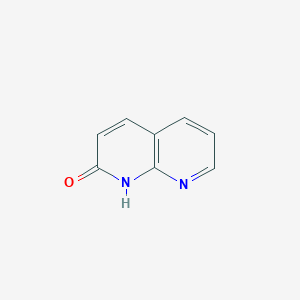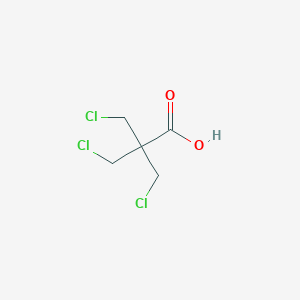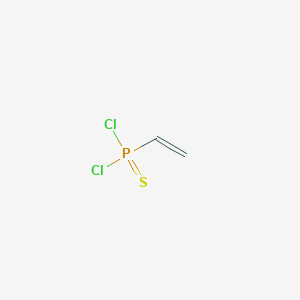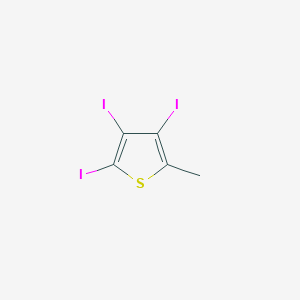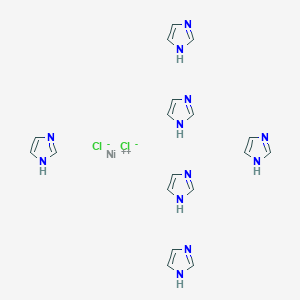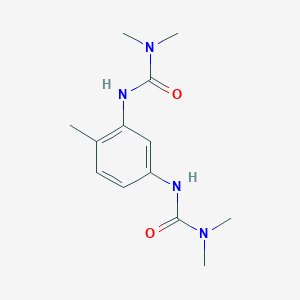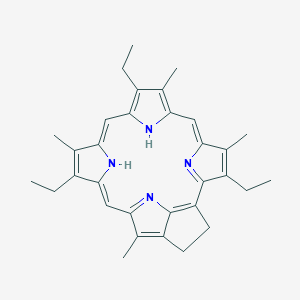
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin (TMECG) is a synthetic porphyrin derivative that has been widely studied for its potential applications in scientific research. This compound is a member of the porphyrin family, which is known for its unique chemical and physical properties. TMECG has been found to exhibit a range of biological activities, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is complex and involves several pathways. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to interact with cellular membranes, leading to the disruption of membrane integrity and the induction of cell death. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components. The exact mechanism of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is still under investigation, and further research is needed to fully understand its biological activities.
Efectos Bioquímicos Y Fisiológicos
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin can induce cell death in cancer cells, while leaving normal cells unaffected. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to have anti-inflammatory and antioxidant activities, which may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has several advantages for use in lab experiments, including its strong absorption and emission properties, its ability to generate ROS, and its potential for use in photodynamic therapy. However, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin also has several limitations, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin.
Direcciones Futuras
There are several future directions for research on 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanisms of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin and its potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin in animal models.
Conclusion
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is a synthetic porphyrin derivative that has potential applications in various scientific research fields. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit a range of biological activities, including photodynamic activity, anti-inflammatory activity, and antioxidant activity. However, further research is needed to fully understand the mechanisms of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin and its potential therapeutic applications. Despite its limitations, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin remains a promising candidate for use in various research fields.
Métodos De Síntesis
The synthesis of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin involves several steps, including the condensation of pyrrole and aldehyde compounds, followed by oxidation and reduction reactions. The final product is obtained through a series of purification and isolation steps. The synthesis of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is a complex process that requires specialized knowledge and equipment, making it a challenging task for researchers.
Aplicaciones Científicas De Investigación
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been extensively studied for its potential applications in various scientific research fields, including photodynamic therapy, fluorescence imaging, and bio-sensing. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit strong absorption and emission properties in the visible and near-infrared regions, making it an ideal candidate for use in fluorescence imaging and bio-sensing applications. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to have photodynamic activity, which makes it a promising candidate for use in photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
16980-14-6 |
|---|---|
Nombre del producto |
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin |
Fórmula molecular |
C32H36N4 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C32H36N4/c1-8-20-16(4)25-13-27-18(6)22(10-3)31(35-27)24-12-11-23-19(7)28(36-32(23)24)15-30-21(9-2)17(5)26(34-30)14-29(20)33-25/h13-15,33-34H,8-12H2,1-7H3 |
Clave InChI |
ZOLYWJGJPDVYHI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=C6C(=C(C(=N6)C=C1N2)C)CC5)CC)C)C)CC)C |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=C6C(=C(C(=N6)C=C1N2)C)CC5)CC)C)C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



